molecular formula C16H16F3NO B029450 Seproxetine CAS No. 126924-38-7

Seproxetine

Cat. No. B029450
CAS RN: 126924-38-7
M. Wt: 295.3 g/mol
InChI Key: WIQRCHMSJFFONW-HNNXBMFYSA-N
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Description

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). It is the S enantiomer of norfluoxetine, the main active metabolite of the widely used antidepressant fluoxetine . It was being investigated by Eli Lilly as an antidepressant, but development was never completed and the drug was never marketed .


Molecular Structure Analysis

Seproxetine has a molecular formula of C16H16F3NO and an average mass of 295.299 Da . It is an active metabolite of fluoxetine .


Chemical Reactions Analysis

The charge transfer interactions between Seproxetine and various π-electron acceptors were studied in a liquid medium . These interactions can enhance Seproxetine’s antidepressant efficacy by binding more efficiently to serotonin, dopamine, and TrkB kinase receptors .


Physical And Chemical Properties Analysis

Seproxetine has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 245.1±3.0 cm3 .

Scientific Research Applications

Antidepressant Efficacy Enhancement

Seproxetine: has been studied for its potential to increase efficacy as an antidepressant through the formation of charge-transfer complexes. Researchers have investigated the interactions between seproxetine and various π-electron acceptors, which could lead to improved therapeutic outcomes for patients suffering from depression .

Spectrophotometric Analysis

The compound has been utilized in spectrophotometric methods for quantitative analysis. This application is particularly relevant in the pharmaceutical industry for the precise measurement of drug concentrations in formulations .

Molecular Docking Studies

Molecular docking studies have been conducted with seproxetine to understand its interactions at the molecular level. These studies are crucial for drug design and development, providing insights into the binding affinities and modes of action of seproxetine with different receptors .

Charge-Transfer Complex Studies

The study of charge-transfer complexes involving seproxetine is significant in the field of chemistry. These complexes can be analyzed to understand the electronic properties of the drug and its potential interactions with other molecules .

Drug Binding Mechanisms

Research has been focused on the molecular mechanisms of drug binding to proteins. Seproxetine’s interactions with various receptors have been explored to determine how it exerts its pharmacological effects .

Enhancement of Serotonin Activity

As an SSRI, seproxetine plays a role in enhancing serotonin activity in the brain, which is a key factor in treating mood disorders. Research into this application can lead to better understanding and treatment of conditions like anxiety and depression .

Mechanism of Action

Target of Action

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .

Mode of Action

Seproxetine binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The primary biochemical pathway affected by seproxetine is the serotonin system . By inhibiting the reuptake of serotonin, seproxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .

Pharmacokinetics

It is known that the half-life of seproxetine ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of seproxetine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of seproxetine’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of seproxetine can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of seproxetine

properties

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019529, DTXSID50891581
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Seproxetine

CAS RN

126924-38-7
Record name (S)-Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126924-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seproxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does seproxetine interact with its target and what are the downstream effects?

A: Seproxetine, the (S)-enantiomer of norfluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI). [] While its exact mechanism of action is not fully elucidated in the provided papers, SSRIs like seproxetine are known to block the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels and subsequent downstream effects on mood, sleep, and appetite. []

Q2: What is the structural characterization of seproxetine, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not contain information about the molecular formula, weight, or spectroscopic data of seproxetine.

Q3: Are there any known material compatibility issues with seproxetine? How does its stability vary under different conditions?

A: Research indicates that seproxetine maleate hemi-hydrate can interact with excipients commonly used in pharmaceutical formulations. [] For example, when formulated with pregelatinized starch and stored at 25°C and 40°C, a 1,4 Michael addition adduct forms. [] This interaction is temperature-dependent and follows an Arrhenius-type relationship with an activation energy of 32 kcal/mol. [] Lactose and talc, representing different excipient classifications, also exhibited unique interactions with seproxetine maleate hemi-hydrate at varying temperatures. []

Q4: What analytical methods are used to characterize and quantify seproxetine?

A: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify seproxetine and its potential degradation products in pharmaceutical formulations. []

Q5: Are there any studies exploring the use of computational chemistry and modeling to understand seproxetine's interactions and properties?

A: Yes, molecular docking studies have been conducted to investigate the binding of seproxetine and its charge-transfer complexes with various receptors, including serotonin, dopamine, and TrkB kinase receptors. [] These studies aim to elucidate the potential for enhancing seproxetine's antidepressant efficacy through charge-transfer complexation. [] Additionally, docking simulations using Molegro Virtual Docker (MVD) software have explored the binding affinity of various antidepressants, including seproxetine, to the enzyme tryptophan 2, 3-dioxygenase (TDO). [] This research suggests that seproxetine could potentially inhibit TDO, although its docking score was lower compared to other antidepressants like hyperforin and paroxetine. []

Q6: Have any studies investigated seproxetine's potential for drug-excipient interactions during formulation development?

A: Yes, research highlights the importance of considering drug-excipient interactions for seproxetine maleate hemi-hydrate during formulation development. [] The studies emphasized the need to carefully select excipients and optimize formulation strategies to mitigate potential interactions and ensure drug stability. []

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